1-{[(tert-butoxy)carbamoyl]methyl}-1H-imidazole-5-carboxylic acid
Description
This compound (CAS: 2624140-64-1) features a 1H-imidazole-5-carboxylic acid core substituted at the 1-position with a [(tert-butoxy)carbamoyl]methyl group. The tert-butoxy moiety acts as a sterically hindered protecting group, enhancing stability during synthetic processes. The carboxylic acid group enables further functionalization, making it valuable in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C10H15N3O4 |
|---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
3-[2-[(2-methylpropan-2-yl)oxyamino]-2-oxoethyl]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C10H15N3O4/c1-10(2,3)17-12-8(14)5-13-6-11-4-7(13)9(15)16/h4,6H,5H2,1-3H3,(H,12,14)(H,15,16) |
InChI Key |
VLMQHTBYSCJDHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)ONC(=O)CN1C=NC=C1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 1-{[(tert-butoxy)carbamoyl]methyl}-1H-imidazole-5-carboxylic acid typically involves:
- Construction of the imidazole ring core.
- Introduction of the carboxylic acid group at the 5-position.
- Installation of the [(tert-butoxy)carbamoyl]methyl substituent at the 1-position, often via carbamate formation or alkylation with a protected carbamoyl methylating agent.
Reported Synthetic Routes
Heterocyclization Followed by Base Hydrolysis
A notable approach is a one-pot synthesis involving heterocyclization of an amino-nitrobenzoate derivative with a bromo-hydroxy-methoxybenzaldehyde in the presence of sodium dithionite in dimethyl sulfoxide (DMSO), followed by base hydrolysis to yield the imidazole-5-carboxylic acid derivative.
- Starting materials: ethyl 4-(methylamino)-3-nitrobenzoate and 5-bromo-4-hydroxy-3-methoxybenzaldehyde.
- Key reagents: sodium dithionite (Na2S2O4), DMSO, sodium hydroxide (NaOH).
- Conditions: reflux at 90 °C for heterocyclization; subsequent base hydrolysis.
- Characterization: IR, 1H and 13C NMR, and mass spectrometry confirmed the structure.
- This method provides a direct route to the heterocyclic core with functionalization at the 5-position.
Carbamate Protection and Functional Group Transformations
The tert-butoxy carbamate group is introduced via reaction of amines with di-tert-butyl dicarbonate (Boc2O) or related reagents. In complex syntheses, the Boc group can be installed and later selectively removed or transformed under mild conditions to avoid decomposition of sensitive heterocycles.
- Conversion of tert-butyl carbamates into tert-butyldimethylsilyl carbamates using TBSOTf (tert-butyldimethylsilyl trifluoromethanesulfonate) at room temperature.
- Selective desilylative carbamate fragmentation enables further functionalization.
- This strategy is useful for protecting amine functionalities during multi-step syntheses involving imidazole derivatives.
Amide Bond Formation Using Coupling Reagents
Amide bond formation between carboxylic acids and amines is a common step in synthesizing such carbamoyl-substituted imidazoles. Coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and bases such as DIPEA (N,N-diisopropylethylamine) facilitate efficient amide bond formation under mild conditions.
- This approach allows for selective attachment of the [(tert-butoxy)carbamoyl]methyl group to the imidazole nitrogen.
- The reaction conditions are typically mild, preserving the integrity of the imidazole ring and other sensitive groups.
Comparative Data Table of Key Synthetic Steps
Research Findings and Analytical Characterization
- The synthesized compound is characterized by IR spectroscopy, showing characteristic carbamate (C=O) and carboxylic acid (O-H, C=O) stretches.
- 1H and 13C NMR confirm the presence of the imidazole ring protons and carbamate methyl groups.
- Mass spectrometry confirms molecular weight and purity.
- The tert-butoxy carbamate group provides stability during synthesis and can be removed under acidic conditions if required.
Summary and Expert Insights
The preparation of 1-{[(tert-butoxy)carbamoyl]methyl}-1H-imidazole-5-carboxylic acid involves sophisticated synthetic organic chemistry techniques, including heterocyclic ring formation via heterocyclization, protection of amines by tert-butoxy carbamates, and selective amide bond formation using modern coupling reagents. The one-pot heterocyclization method followed by base hydrolysis is an efficient route to the imidazole-5-carboxylic acid core. Carbamate protection strategies ensure functional group compatibility throughout multi-step syntheses. The use of coupling agents like HATU enables high-yielding amide bond formation under mild conditions, preserving the sensitive imidazole nucleus.
This synthetic approach is supported by extensive literature data and modern organic synthesis practices, ensuring reproducibility and scalability for research and potential pharmaceutical applications.
Chemical Reactions Analysis
1-{[(tert-butoxy)carbamoyl]methyl}-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{[(tert-butoxy)carbamoyl]methyl}-1H-imidazole-5-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-{[(tert-butoxy)carbamoyl]methyl}-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Imidazole Derivatives with Varied Substituents
(a) 1-Ethyl-1H-imidazole-5-carboxylic Acid (CAS: 71925-11-6)
- Structural Difference : Replaces the [(tert-butoxy)carbamoyl]methyl group with a simpler ethyl group.
- Impact : Reduced steric hindrance compared to the tert-butoxy group, leading to higher solubility in polar solvents. Similarity score: 0.91 .
(b) Methyl 1H-imidazole-5-carboxylate (CAS: 17325-26-7)
- Structural Difference : The carboxylic acid is esterified to a methyl ester.
- Impact : Enhanced lipophilicity, making it more suitable for cell permeability studies. Similarity score: 0.91 .
(c) 2-Amino-1H-imidazole-5-carboxylic Acid (CAS: 860011-60-5)
- Structural Difference: Substitution at the 2-position with an amino group.
- Similarity score: 0.87 .
Imidazole Derivatives with Complex Side Chains
(a) Etomidate Derivatives (e.g., CAS: 56649-48-0)
- Example : Methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate hydrochloride.
- Structural Difference : A phenylethyl group replaces the [(tert-butoxy)carbamoyl]methyl group.
- Impact : The phenylethyl group confers anesthetic properties, as seen in etomidate’s clinical use. The tert-butoxy analog lacks this pharmacological activity but offers superior stability in acidic conditions .
(b) 4-[(N,N-Diethylamino)carbonyl]-5-[(tert-butoxy-S-lysyl)carbonyl]-1H-imidazole (Compound 5{122})
Functional Group Comparison
| Compound Name | Substituent at 1-Position | Key Properties | Application |
|---|---|---|---|
| Target Compound | [(tert-Butoxy)carbamoyl]methyl | High steric hindrance, stability | Synthetic intermediate |
| 1-Ethyl-1H-imidazole-5-carboxylic Acid | Ethyl | High solubility | Drug precursor |
| Etomidate Acid | 1-(1-Phenylethyl) | Anesthetic activity | Intravenous anesthesia |
| Methyl 1H-imidazole-5-carboxylate | Methyl ester | Lipophilicity | Prodrug design |
Research Findings and Key Differences
- Stability : The tert-butoxy group in the target compound enhances resistance to hydrolysis compared to ethyl or methyl esters, which are prone to enzymatic degradation .
- Reactivity : The carboxylic acid group allows for conjugation with amines or alcohols, whereas etomidate derivatives prioritize esterase-mediated activation .
- Pharmacological Profile : Unlike etomidate, the target compound lacks reported anesthetic effects due to the absence of the phenylethyl moiety .
Biological Activity
1-{[(tert-butoxy)carbamoyl]methyl}-1H-imidazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-{[(tert-butoxy)carbamoyl]methyl}-1H-imidazole-5-carboxylic acid is CHNO. The compound features an imidazole ring, which is known for its role in various biological systems, and a carboxylic acid group that contributes to its chemical reactivity.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| SMILES | CC(C)(C)ONC(=O)CN1C=NC=C1C(=O) |
| Molecular Weight | 227.25 g/mol |
Antiviral Activity
Research has demonstrated that imidazole derivatives can possess antiviral properties. For instance, some compounds have been reported to inhibit viral replication in cell cultures. The mechanism often involves interference with viral entry or replication processes. Although specific data on the antiviral efficacy of 1-{[(tert-butoxy)carbamoyl]methyl}-1H-imidazole-5-carboxylic acid is not extensively documented, the presence of the imidazole moiety suggests a plausible pathway for antiviral activity.
Study on Anticancer Properties
A study conducted by Venepally et al. (2021) explored the anticancer potential of heterocyclic compounds containing imidazole derivatives. The findings suggested that these compounds exhibited antiproliferative effects on various cancer cell lines, indicating that structural modifications could enhance biological activity. Although 1-{[(tert-butoxy)carbamoyl]methyl}-1H-imidazole-5-carboxylic acid was not specifically tested, the implications of similar compounds provide a foundation for future research.
The mechanisms underlying the biological activities of imidazole derivatives often involve:
- Inhibition of Enzymatic Activity : Many imidazole-containing compounds act as enzyme inhibitors, affecting pathways critical for microbial growth or viral replication.
- Interaction with Cellular Targets : These compounds may interact with cellular receptors or transporters, altering cellular responses and contributing to their therapeutic effects.
Toxicity and Safety Profile
According to PubChem, 1-{[(tert-butoxy)carbamoyl]methyl}-1H-imidazole-5-carboxylic acid is classified as harmful if swallowed and may cause skin irritation . This highlights the importance of assessing safety profiles when considering this compound for therapeutic applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-{[(tert-butoxy)carbamoyl]methyl}-1H-imidazole-5-carboxylic acid, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions. For example:
- Imidazole Core Formation : Condensation of glyoxal or formaldehyde with ammonia/amines under acidic conditions to form the imidazole ring (as seen in analogous compounds) .
- Carbamoylation : Introducing the tert-butoxycarbamoyl group via coupling reagents (e.g., DCC, HOBt) in anhydrous solvents like DCM/DMF (1:1), ensuring protection of reactive intermediates .
- Carboxylic Acid Activation : The final carboxylic acid group may be introduced via hydrolysis of ester precursors under basic conditions (e.g., NaOH/EtOH) .
Q. Which analytical techniques are critical for characterizing this compound and validating purity?
- Key Methods :
- HPLC : To assess purity (>95%) and detect process-related impurities (e.g., tert-butyl byproducts) .
- FTIR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid and carbamate) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., tert-butyl singlet at ~1.4 ppm) and carbon backbone .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₁H₁₆N₃O₄: 278.1134) .
Q. How does the tert-butoxycarbamoyl group influence solubility and reactivity in downstream modifications?
- Solubility : The tert-butyl group enhances lipophilicity, improving solubility in organic solvents (e.g., DCM, THF) but reducing aqueous solubility. This is critical for purification via column chromatography .
- Reactivity : The carbamoyl group acts as a directing moiety in nucleophilic substitutions. For example, it stabilizes intermediates during Suzuki-Miyaura cross-coupling reactions .
Advanced Research Questions
Q. What structure-activity relationships (SAR) have been identified for imidazole-5-carboxylic acid derivatives in biological studies?
- Key Findings :
| Substituent | Biological Activity | Reference |
|---|---|---|
| Trifluoromethylphenyl | Enhanced antitumor activity (IC₅₀: 8.2 µM) | |
| 3-Methoxybenzyl | Moderate COX-2 inhibition (Ki: 0.9 µM) | |
| Halogenated analogs | Improved enzyme binding (ΔG: -9.8 kcal/mol) |
- Methodology : SAR studies involve synthesizing derivatives, testing in vitro assays (e.g., enzyme inhibition, cytotoxicity), and correlating substituent electronegativity/logP with activity .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Strategies :
- Assay Standardization : Use internal controls (e.g., staurosporine for cytotoxicity) to normalize data across labs .
- Batch Analysis : Verify compound purity via LC-MS and quantify residual solvents (e.g., DMF) that may interfere with assays .
- Computational Validation : Compare molecular docking results (e.g., AutoDock Vina) with experimental IC₅₀ values to identify false positives .
Q. What are the challenges in studying the compound’s stability under physiological conditions?
- Degradation Pathways :
- Hydrolysis : The tert-butoxycarbamoyl group is susceptible to acidic hydrolysis (t₁/₂: 2.3 h at pH 3.0), requiring stabilization via buffered formulations .
- Oxidative Stress : Imidazole rings may degrade under ROS-rich conditions, monitored via HPLC-UV .
- Mitigation : Use of lyophilization for long-term storage and encapsulation in liposomes to enhance stability .
Q. What computational methods are employed to predict target interactions and optimize binding affinity?
- Approaches :
- Molecular Dynamics (MD) : Simulates ligand-protein interactions (e.g., with kinases) over 100 ns trajectories to identify stable binding poses .
- Free Energy Perturbation (FEP) : Quantifies ΔΔG for substituent modifications (e.g., replacing Cl with CF₃ improves binding by -1.2 kcal/mol) .
- ADMET Prediction : Tools like SwissADME assess permeability (e.g., Caco-2 Papp: 12 × 10⁻⁶ cm/s) and cytochrome P450 interactions .
Data Contradiction Analysis
- Example : Conflicting reports on antitumor activity (IC₅₀: 8.2 µM vs. 22.5 µM) may arise from:
- Cell Line Variability : Sensitivity differences between MCF-7 (ER+) and MDA-MB-231 (triple-negative) breast cancer models .
- Assay Conditions : Varying serum concentrations (e.g., 5% vs. 10% FBS) alter compound bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
